molecular formula C6H10ClF3N2O B1322898 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride CAS No. 245487-45-0

2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride

Cat. No.: B1322898
CAS No.: 245487-45-0
M. Wt: 218.6 g/mol
InChI Key: JLIKRYCMRPFILF-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C6H10ClF3N2O and its molecular weight is 218.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Piperazine Derivatives for Therapeutic Use

Piperazine, a significant heterocycle in drug design, is found in a wide array of drugs with diverse therapeutic uses. Modifications to the piperazine nucleus can substantially alter the medicinal potential of the resultant molecules. Piperazine-based molecules have shown promise in CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine applications. They are also valuable in imaging applications. This versatility indicates the broad potential of piperazine in drug discovery and the importance of further therapeutic investigations on this motif (Rathi et al., 2016).

Anti-mycobacterial Activity of Piperazine

Piperazine has been a core component in the development of compounds against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review emphasizes the structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, guiding medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Development of Macozinone for TB Treatment

Macozinone, a piperazine-benzothiazinone PBTZ169, is currently in clinical studies for treating tuberculosis. The review provides insights into the development of this compound and its target, DprE1, involved in the synthesis of essential arabinan polymers of the cell wall in Mycobacterium tuberculosis. The optimism surrounding its development towards more efficient TB drug regimens is discussed (Makarov & Mikušová, 2020).

Piperazine in Nanofiltration Membranes

A new class of piperazine (PIP)-based NF membranes with a crumpled polyamide layer has shown great potential in membrane separation performance. The review classifies crumpled NF morphologies, discusses the fundamental mechanisms and fabrication methods involved, and highlights environmental applications. It provides a systematic framework, fundamental insights, and future research opportunities in developing high-performance NF membranes (Shao et al., 2022).

Safety and Hazards

The compound 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone has several hazard statements: H302, H315, H319, H332, H335 . The precautionary statements include P280

Properties

IUPAC Name

2,2,2-trifluoro-1-piperazin-1-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)5(12)11-3-1-10-2-4-11;/h10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIKRYCMRPFILF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245487-45-0
Record name Ethanone, 2,2,2-trifluoro-1-(1-piperazinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245487-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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